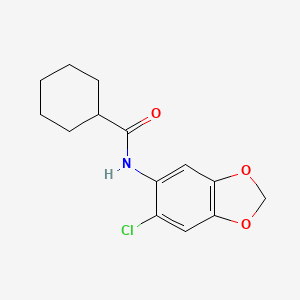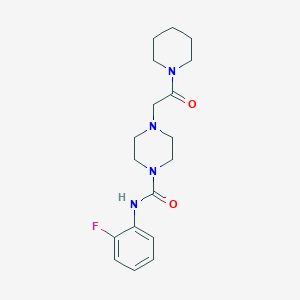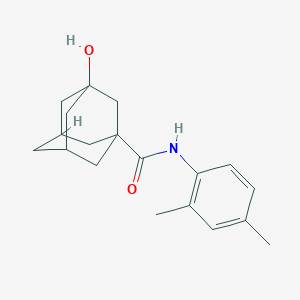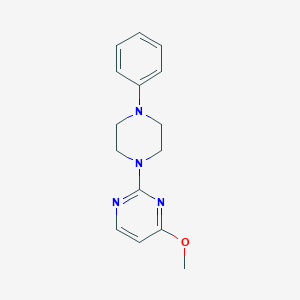![molecular formula C22H22N2O3 B7462189 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide is a chemical compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in the field of medicine. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the inhibition of specific enzymes and pathways. In cancer research, this compound inhibits the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Inflammation research has also shown that this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide are dependent on the specific application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation research has also shown that this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide in lab experiments include its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
For the research on 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide include further studies on its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Other areas of research may include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of analogs with improved solubility and reduced toxicity. Additionally, further studies may be conducted to investigate the mechanism of action of this compound in different biological systems.
Synthesis Methods
The synthesis method of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the reaction between 4-acetamidophenylboronic acid and 6-methoxy-2-naphthaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(25)24-20-8-4-16(5-9-20)12-22(26)23-14-17-3-6-19-13-21(27-2)10-7-18(19)11-17/h3-11,13H,12,14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFYEXXQRYVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)


![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)